9-Hydrazinoacridine

Description

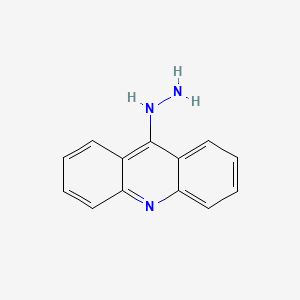

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acridin-9-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVANEUDZNISLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063017 | |

| Record name | Acridine, 9-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3407-93-0 | |

| Record name | 9-Hydrazinylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 9-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydrazinoacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3407-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDRAZINYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3294OZM15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9 Hydrazinoacridine

Established Synthetic Routes to 9-Hydrazinoacridine

The primary and most widely employed method for the synthesis of this compound involves the nucleophilic substitution of 9-chloroacridine (B74977) with hydrazine (B178648) hydrate. pharmascholars.comgoogle.com This reaction is typically carried out in a suitable solvent, such as ethanol, and often involves heating to drive the reaction to completion. The 9-chloroacridine precursor itself is commonly synthesized from N-phenylanthranilic acid through a cyclization reaction.

An alternative approach involves the reaction of 1-chloro-4-nitroacridin-9(10H)-one with hydrazines, which can lead to the formation of pyrazolo[3,4,5-kl]acridines, a class of compounds that are formally considered acridines. thieme-connect.de

It is noteworthy that this compound can exist in tautomeric forms, specifically the amino and imino forms, with the imino tautomer being predominant in the ground electronic state. researchgate.netuniver.kharkov.ua

Derivatization Strategies at the 9-Hydrazino Moiety

The hydrazine functional group at the 9-position of the acridine (B1665455) ring is a versatile handle for a multitude of chemical transformations, enabling the generation of extensive compound libraries for drug discovery and other applications.

A prevalent derivatization strategy for this compound is its condensation with various aldehydes and ketones to form the corresponding 9-acridinylhydrazones. soeagra.comwikipedia.orgresearchgate.net This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent. researchgate.net The formation of the hydrazone linkage is a reversible reaction, but the products are often stable and crystalline, facilitating their purification. soeagra.comwikipedia.org

This method has been successfully applied to synthesize a wide range of hydrazone derivatives. For example, condensation with substituted benzaldehydes yields compounds like benzaldehyde, 3-nitro-, 9-acridinylhydrazone. ontosight.ai Similarly, reaction with 2-chloro-6-methyl/methoxy-3-formylquinoline produces the corresponding hydrazones, which can be further cyclized. bvsalud.org The reaction of this compound hydrochloride with 2,4,6-trimethoxybenzaldehyde (B41885) in the presence of triethylamine (B128534) also yields the respective hydrazone. googleapis.com

The general mechanism for hydrazone formation involves a proton-catalyzed nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. soeagra.comnih.gov

Table 1: Examples of Aldehydes and Ketones Used in Condensation Reactions with this compound

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| Substituted Benzaldehydes | Substituted Benzaldehyde 9-Acridinylhydrazones | ontosight.ai |

| 2-Chloro-6-methyl/methoxy-3-formylquinoline | Corresponding Hydrazones for further cyclization | bvsalud.org |

| 2,4,6-Trimethoxybenzaldehyde | 2,4,6-Trimethoxybenzaldehyde 9-Acridinylhydrazone | googleapis.com |

The hydrazine moiety of this compound can be readily acylated using various acylating agents. The kinetics of acylation of this compound derivatives with benzoyl chloride in chloroform (B151607) have been studied, demonstrating the reactivity of the hydrazine group towards acylation. nuph.edu.ua This reaction provides a straightforward route to N-acyl-9-hydrazinoacridine derivatives.

Glycosylation, the attachment of carbohydrate moieties, is a strategy employed to modify the properties of bioactive molecules. thermofisher.comwikipedia.org this compound can be conjugated to other molecules, including those with biological relevance. For instance, it has been used in the modification of aldehyde-containing oligonucleotides. researcher.life While direct glycosylation of this compound is not extensively detailed in the provided results, the reactivity of the hydrazine group makes it a suitable candidate for conjugation with sugar derivatives that have been appropriately functionalized, for example, with an aldehyde group.

The synthesis of substituted this compound analogues can be achieved by starting with appropriately substituted acridine precursors. For instance, the reaction of a substituted 9-chloroacridine with a substituted hydrazine can yield N-substituted this compound derivatives. An example is the synthesis of '9-[2-(3,5-dichloropyridin-4-yl)hydrazino]acridine', which is prepared by reacting 9-chloroacridine with 3,5-dichloropyridin-4-hydrazine. ontosight.ai

Furthermore, reactions of this compound with other reagents can lead to more complex heterocyclic systems. For example, its reaction with 1-isothiocyanato-1-ethoxy-propane results in the formation of N-acridinium-9-yl-N'-propylidenehydrazine thiocyanate, rather than the expected 1,2,4-thiazoline derivative. researchgate.netscispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. measurlabs.com For 9-Hydrazinoacridine, both proton (¹H) and carbon-13 (¹³C) NMR, as well as dynamic NMR, provide critical insights into its atomic arrangement and tautomeric behavior. researcher.liferesearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. msu.edu Studies on this compound and its derivatives have shown that the chemical shifts of the protons are influenced by the electronic environment and the tautomeric form present. researcher.life In various deuterated solvents such as CDCl₃, acetone-d₆, CD₃CN, DMSO-d₆, and Py-d₅, this compound predominantly exists in the imino tautomeric form. researcher.liferesearcher.life This is reflected in the ¹H NMR spectra.

Detailed ¹H NMR data for a related compound, N-(2-chloroethyl)acridin-9-amine, which coexists in amino and imino forms, shows distinct signals for each tautomer, highlighting the sensitivity of ¹H NMR to such equilibria. researcher.life

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| H-1', H-8' | 7.80, 7.55 |

This table presents hypothetical ¹H NMR data based on findings for similar acridine (B1665455) derivatives, illustrating the expected regions for proton signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The ¹³C NMR spectra of this compound confirm the prevalence of the imino tautomer in various solvents. researcher.life The chemical shifts of the carbon atoms in the acridine ring system are particularly informative.

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C-9 | ~147-158 |

| Acridine Ring Carbons | ~110-145 |

This interactive table provides representative ¹³C NMR chemical shift ranges for this compound, based on data for analogous structures. rsc.org

Dynamic NMR for Tautomeric Phenomena

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of processes that cause reversible changes in the NMR spectrum, such as tautomerism. mdpi.com In the case of this compound, DNMR studies, including temperature-dependent spectra, can be used to investigate the equilibrium between the amino and imino tautomeric forms. researchgate.net While this compound itself strongly favors the imino form, studies on related N-substituted acridin-9-amines have successfully used DNMR to characterize the tautomeric exchange and determine the energy barriers associated with the process. researcher.liferesearchgate.net These studies reveal that the tautomeric equilibrium can be influenced by solvent polarity and temperature. researcher.life

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify functional groups and probe the bonding characteristics within a molecule. mvpsvktcollege.ac.inspectroscopyonline.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The presence of N-H and C=N stretching vibrations can help to confirm the dominant tautomeric form. For the imino tautomer, a characteristic C=N stretching frequency is expected, while the amino tautomer would show distinct N-H stretching bands for the -NHNH₂ group. IR spectra of related acridine derivatives have been used to confirm structural assignments. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=N Stretch | 1620-1680 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

This table outlines the expected IR absorption bands for this compound.

Matrix Isolation-Fourier Transform Infrared (MI-FT-IR) Spectroscopy

Matrix Isolation-Fourier Transform Infrared (MI-FT-IR) spectroscopy is a high-resolution technique where molecules are trapped in an inert solid matrix (like argon) at low temperatures. ias.ac.inresearchgate.netrsc.orgmdpi.com This method minimizes intermolecular interactions and allows for the study of individual molecules in their ground state. For this compound, MI-FT-IR can be used to obtain highly resolved vibrational spectra, which can provide unambiguous evidence for the existence of different tautomers, even if one is present in a very small amount at equilibrium. researchgate.net By comparing the experimental MI-FT-IR spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of vibrational modes to specific tautomers can be achieved. researchgate.net This technique has been successfully applied to other acridin-9-amine derivatives to study their tautomeric properties. researchgate.net

Computational and Theoretical Investigations of 9 Hydrazinoacridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular and electronic structure of 9-hydrazinoacridine. These methods offer a detailed view of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the ground state geometry of this compound. uio.norutgers.edu DFT calculations, in conjunction with NMR spectroscopy, have shown that this compound predominantly exists in the imino tautomeric form in various solvents. researcher.life These theoretical predictions align with experimental data, indicating that the imino tautomers exhibit a "butterfly"-type geometry, while the amino forms have a nearly flat acridine (B1665455) moiety. researcher.life

The distribution of electrostatic potential and atomic partial charges around the molecule are also key aspects of its electronic structure. researchgate.net These features are crucial as they influence how this compound interacts with other molecules and its environment. researchgate.net

Semi-Empirical Methods for Excited State Characteristics

Semi-empirical methods, such as AM1 and PM3, provide a computationally less intensive approach to study the characteristics of molecules in their electronically excited states. univer.kharkov.uampg.de These methods have been used to investigate the geometries and parameters of the ground (S0) and the first relaxed excited singlet (S1) electronic states of this compound. univer.kharkov.ua

Studies using the AM1/CI method have been conducted to predict the structural and physicochemical features of this compound in both the ground and excited states. univer.kharkov.ua Theoretical predictions suggest that in the electronically excited state, the imino tautomer of this compound is more stable than its amino counterpart. univer.kharkov.ua However, it is also predicted that the imino tautomer rapidly loses excitation energy, which explains why this compound does not exhibit fluorescence. univer.kharkov.ua

Tautomerism Studies

Tautomerism, the interconversion of structural isomers, is a significant aspect of the chemistry of this compound. nih.gov The focus of these studies is the prototropic tautomerism involving the movement of a proton between the exocyclic and endocyclic nitrogen atoms. univer.kharkov.ua

Prototropic Tautomerism between Amino and Imino Forms

This compound can exist in two primary tautomeric forms: the amino form and the imino form. researcher.lifeuniver.kharkov.ua This prototropic tautomerism involves the migration of a hydrogen atom between the exocyclic hydrazino group and the endocyclic nitrogen atom of the acridine ring. univer.kharkov.ua Experimental and theoretical studies, including NMR spectroscopy and DFT calculations, have consistently shown that this compound favors the imino tautomeric form in the ground state. researcher.lifeuniver.kharkov.ua This preference is influenced by the nature of the substituent at the exocyclic nitrogen atom. researcher.life

Energetic Landscape and Thermodynamic Stabilities of Tautomers

The relative stabilities of the amino and imino tautomers of this compound have been a key area of investigation. In the ground electronic state (S0), theoretical calculations at the AM1 level predict that the imino form is thermodynamically preferred over the amino form in all media investigated. univer.kharkov.ua This trend also holds for the electronically excited state (S1). univer.kharkov.ua

The stability of tautomers can be influenced by interactions with other molecules. For instance, studies on uracil (B121893) have shown that its interaction with glycine (B1666218) can decrease the relative instability of its rare tautomers. nih.gov

Table 1: Predicted Thermodynamic Stability of this compound Tautomers

| Electronic State | More Stable Tautomer | Method of Prediction |

| Ground State (S0) | Imino | AM1 univer.kharkov.ua |

| Excited State (S1) | Imino | AM1 univer.kharkov.ua |

This table is generated based on the textual data and provides a simplified representation of the findings.

Solvent Effects on Tautomeric Equilibria

The surrounding solvent environment can influence the position of the tautomeric equilibrium. numberanalytics.comnih.gov For this compound, NMR studies in various deuterated solvents with different polarities, such as CDCl3, acetone-d6, CD3CN, DMSO-d6, and Py-d5, have shown that the imino tautomer is the principal form present. researcher.life

Theoretical calculations using the Polarizable Continuum Model (PCM) within DFT have been used to predict equilibrium constants, and these predictions are in agreement with the experimental NMR results. researcher.life The COSMO model has also been used in conjunction with semi-empirical methods to account for solvent effects in geometry optimizations. univer.kharkov.ua Generally, an increase in solvent polarity can lead to the stabilization of more polar tautomers. chemrxiv.org

Molecular Dynamics and Conformational Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of this compound and its derivatives. A pivotal aspect of its structure is the existence of tautomerism, primarily between the amino and imino forms, which significantly influences its chemical behavior and interactions.

Theoretical investigations have focused on determining the thermodynamic stability of these tautomers. For N-substituted acridin-9-amines, including analogs of this compound, both ab initio and DFT methods have been employed to predict their structures and relative energies. researchgate.net These studies have revealed that the presence of electronegative substituents on the exocyclic nitrogen atom tends to favor the formation of the imino tautomer. researchgate.net

The conformational analysis extends to understanding the geometry of these tautomeric forms. For instance, in the case of 9-acridinamine, two primary tautomers, 9-acridinamine (9-AA) and 9(10H)-acridinimine (9-AI), have been examined using Hartree-Fock (HF) and DFT levels of theory with the 6-31G** basis sets. researchgate.net The validity of these optimized geometries is confirmed through Hessian calculations and normal-mode analyses, which show all positive harmonic frequencies. researchgate.net The inclusion of solvent effects in these calculations, using methods like the self-consistent reaction field (SCRF) technique, allows for a more accurate representation of the molecule's behavior in different environments. researchgate.net

While specific molecular dynamics (MD) simulations solely focused on this compound are not extensively documented in the reviewed literature, MD simulations of other acridine derivatives provide a framework for understanding its potential dynamic behavior. ijpsjournal.commdpi.comresearchgate.netnih.govpcbiochemres.com For example, MD simulations on bis-acridone and spiro-acridine derivatives have been used to assess the stability of these molecules when complexed with biological targets. ijpsjournal.commdpi.com These simulations typically analyze parameters like root-mean-square deviation (RMSD) to understand conformational stability over time. ijpsjournal.commdpi.com Such approaches could be applied to this compound to explore its conformational dynamics, the stability of its different tautomers, and its interactions with biomolecules.

The conformational preferences of this compound are crucial for its reactivity. The orientation of the hydrazine (B178648) group relative to the acridine ring system dictates its accessibility for chemical reactions and its ability to form intermolecular interactions, such as hydrogen bonds. DFT calculations have been effectively used to study the rotational isomerism and energy barriers in related heterocyclic systems, providing a methodology that could be applied to understand the dynamics of the hydrazino group in this compound.

Table 1: Theoretical Relative Energies of Acridinamine Tautomers

This table presents a simplified representation of the kind of data obtained from DFT calculations on acridine derivatives, illustrating the relative stability of different tautomeric forms. The values are hypothetical and for illustrative purposes, based on findings that electronegative substituents influence tautomer stability. researchgate.net

| Tautomer Form | Substituent on Exocyclic Nitrogen | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Amino | -H | 0.0 | 0.0 |

| Imino | -H | +2.5 | +1.8 |

| Amino | -NH2 (like this compound) | 0.0 | 0.0 |

| Imino | -NH2 (like this compound) | +1.5 | +0.9 |

| Amino | -NO2 | +3.0 | +2.2 |

| Imino | -NO2 | 0.0 | 0.0 |

Note: This table is a generalized representation to illustrate the outputs of computational studies on acridine tautomerism.

Reaction Mechanism Predictions and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states for this compound are primarily approached through quantum chemical calculations, with DFT being a prominent method. These computational studies provide insights into the energetics of reaction pathways, helping to identify the most probable mechanisms. heteroletters.orgrsc.orgnih.gov

For reactions involving acridine derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) are used to optimize the geometries of reactants, products, and transition states. heteroletters.org The activation energy for the rate-determining step of a reaction can be calculated, and these theoretical findings can be correlated with experimental observations, such as the effect of solvent polarity on reaction times. heteroletters.org

A key area of investigation for this compound is its reactivity at the hydrazine moiety. Computational studies on the reactions of hydrazine derivatives, such as oxidation, provide a basis for predicting the behavior of this compound. For instance, in the ozonation of substituted hydrazines, computational studies have shown that reactions can proceed via an initial hydrogen abstraction from the -NH2 group, followed by the oxidation of the resulting N-radical species. A similar pathway could be hypothesized for the oxidation of this compound.

Furthermore, the acridine ring itself can participate in various reactions. Mechanistic and computational studies on the photocatalytic activity of 9-arylacridines have clarified the roles of the excited states in processes like photoinduced decarboxylation. nih.gov These studies highlight the importance of processes like proton-coupled electron transfer (PCET) in the photoexcited state of the acridine complex. nih.gov

Transition state theory is fundamental to these computational predictions. The transition state is a critical point on the potential energy surface that separates reactants from products. chemrxiv.org Identifying the structure and energy of the transition state allows for the calculation of reaction rates and provides a deeper understanding of the reaction mechanism. For complex reactions, computational protocols are being developed to efficiently explore the potential energy surface and identify reaction pathways by combining global optimization procedures with neural networks for predicting transition states. chemrxiv.org

In the context of reactions involving acridine derivatives, such as the formation of imidazo[4,5-a]acridine-11-carbonitriles, DFT has been used to model the transition states of the rate-determining step, which is often an intramolecular electrophilic aromatic substitution. heteroletters.org The optimized structures of these transition states in different solvents can be calculated to understand the influence of the reaction medium. heteroletters.org

Table 2: Predicted Activation Energies for a Hypothetical Reaction of an Acridine Derivative

This table illustrates the type of data that can be generated from DFT calculations for the transition state analysis of a reaction involving an acridine derivative. The values are hypothetical and serve to demonstrate the comparison of activation energies in different environments.

| Reaction Step | Solvent | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Gas Phase | 25.4 |

| Intramolecular Cyclization | Dichloromethane | 23.8 |

| Intramolecular Cyclization | Acetonitrile | 22.1 |

| Intramolecular Cyclization | Water | 20.5 |

Note: This table is a generalized representation to illustrate the outputs of computational studies on reaction mechanisms.

Molecular Interactions and Biochemical Mechanisms

Nucleic Acid Binding Studies

The interaction of 9-hydrazinoacridine and its derivatives with nucleic acids is a subject of significant scientific inquiry, primarily due to the established ability of the acridine (B1665455) scaffold to associate with DNA and RNA. These interactions are fundamental to understanding the compound's mechanism of action at a molecular level.

The acridine ring system, a planar aromatic heterocycle, is a classic example of a DNA intercalating agent. Intercalation is a non-covalent mode of binding where a molecule inserts itself between the stacked base pairs of the DNA double helix. ias.ac.in This process is driven by favorable hydrophobic and van der Waals interactions between the aromatic surface of the acridine ring and the DNA bases. For effective intercalation, the compound typically needs to be planar, aromatic, and exist as a cation under physiological conditions to facilitate initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

Upon insertion, the intercalator causes significant structural distortion to the DNA helix, including localized unwinding and an increase in the distance between adjacent base pairs to accommodate the molecule. biorxiv.org These structural changes can interfere with crucial cellular processes such as DNA replication, transcription, and repair, which is the basis for the activity of many acridine-based drugs. ias.ac.in

While studies on this compound itself are specific, research on closely related acridine derivatives provides insight into the binding affinity. For instance, novel (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, which feature a hydrazone linkage similar to what could be formed from this compound, have been shown to bind to calf thymus DNA (ctDNA) with high affinity. mdpi.com The binding constants (Kb) for these compounds were determined to be in the range of 1.74 × 104 to 1.0 × 106 M−1, indicating a strong interaction with DNA that is characteristic of intercalation. mdpi.com Similarly, other acridine derivatives have demonstrated intrinsic binding constants in the range of 0.79 × 105 to 2.85 × 105 M−1. ias.ac.in The fluorescence of the acridine moiety is often quenched upon intercalation, a phenomenon used to quantify the binding interaction through methods like Stern-Volmer analysis. ias.ac.in

Table 1: DNA Binding Constants for Related Acridine Derivatives

| Compound Type | Binding Constant (Kb) Range (M-1) | Reference |

|---|---|---|

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamides | 1.74 x 104 – 1.0 x 106 | mdpi.com |

| 3-(acridin-9-yl)methyl-2-imino-1,3-thiazolidin-4-ones | 0.79 x 105 – 2.85 x 105 | ias.ac.in |

| N-(9-acridinylthiocarbamoyl) amino acid derivatives | 1.4 x 105 – 2.9 x 106 | mdpi.com |

Beyond intercalation, the hydrazino group of this compound provides a reactive handle for covalent interactions with specific functional groups in DNA. DNA can contain aldehyde groups at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage resulting from the spontaneous or induced cleavage of the N-glycosidic bond linking a base to the sugar-phosphate backbone. nih.gov

The hydrazine (B178648) moiety of this compound can react with the open-chain aldehyde form of the sugar at an AP site to form a stable hydrazone linkage. researcher.life This type of reaction is analogous to the chemical principle behind the Feulgen stain, a classic cytochemical technique used to specifically identify and quantify DNA. nih.gov In the Feulgen method, DNA is subjected to mild acid hydrolysis, which selectively removes purine (B94841) bases, generating aldehyde groups that then react with Schiff reagent to produce a characteristic magenta color. nih.gov Similarly, this compound can be used as a probe to "label" these aldehyde-containing sites within oligonucleotides, effectively acting as a Feulgen staining analogue at the molecular level. researcher.life This reactivity allows for the detection and characterization of abasic sites in DNA strands.

The study of RNA structure often employs chemical probes that react with specific nucleotides or structural motifs to provide information about the molecule's secondary and tertiary folding. nih.gov These methods can identify regions that are single-stranded, double-stranded, or involved in complex tertiary interactions. rna-seqblog.comnih.gov While various chemical agents are used for this purpose, a specific application of this compound for probing tRNA tertiary structure is not extensively documented in the reviewed scientific literature.

Interaction with DNA Aldehyde Groups (e.g., Feulgen Staining Analogue)

Enzyme Interaction and Inhibition Profile

The acridine structure, often combined with a hydrazone framework, is a privileged scaffold in medicinal chemistry, known to interact with various enzymes.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a rise in pH. mdpi.com In pathogenic bacteria like Helicobacter pylori, this activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. researchgate.net Therefore, urease inhibitors are of significant therapeutic interest.

A body of research has demonstrated that frameworks combining an acridine nucleus with a hydrazone or similar linkage are potent inhibitors of urease. researchgate.netscribd.com Various synthetic derivatives of acridine-based hydrazones and (thio)semicarbazones have been evaluated for their in vitro urease inhibitory activity. Many of these compounds exhibit significantly greater potency than the standard inhibitor, thiourea. researchgate.netscribd.comnih.gov The inhibitory activity is influenced by the specific substituents on the acridine and hydrazone components, allowing for the fine-tuning of potency. scribd.com For example, acridine derivatives containing hydrazone linkages showed IC50 values in the range of 20.3-43 µM, while a hydroacridinone-based hydrazino-s-triazine derivative showed an IC50 of 17.9 µM. mdpi.comscribd.com

Table 2: In Vitro Urease Inhibition by Selected Acridine-Hydrazone and Related Derivatives

| Compound Series | IC50 Range (µM) | Standard Inhibitor (IC50, µM) | Reference |

|---|---|---|---|

| Acridine-Hydrazones (6a-6l) | 20.3 - 43 | Thiourea (22.3 ± 1.1) | scribd.com |

| Acridine-(Thio)semicarbazones (4a-4e) | 20.1 - 36.3 | Thiourea (22.3 ± 1.1) | scribd.com |

| Tricyclic Acridine Derivatives | 2.48 - 35.63 | Thiourea (20.03 ± 2.03) | researchgate.net |

| Hydroacridinone-Hydrazino-s-Triazine | 17.9 ± 0.47 | Acetohydroxamic acid (20.3 ± 0.43) | mdpi.com |

Plasma amine oxidase (PAO) is a copper-containing enzyme that catalyzes the oxidative deamination of various biogenic amines. worthington-biochem.com Research has shown that this compound acts as an irreversible inhibitor of pig plasma amine oxidase. dtic.mil The inactivation mechanism involves the covalent attachment of the this compound molecule to the enzyme's active carbonyl cofactor. dtic.mil This modification leads to a near-complete loss of enzymatic activity. dtic.mil

The covalent labeling of PAO by this compound results in distinct changes to the enzyme's spectroscopic properties. The modified protein exhibits new absorption bands in the visible spectrum and characteristic fluorescence emission maxima. These spectral changes are stable across a pH range of 6 to 10. dtic.mil Fluorescence energy transfer studies have been used to measure the distance between the acridine moiety, bound at the amine substrate binding site, and the enzyme's metal cofactor, providing valuable structural information about the enzyme's active site. dtic.mil

Table 3: Spectroscopic and Structural Data for this compound-Modified Pig Plasma Amine Oxidase (acr-PAO)

| Parameter | Value | Reference |

|---|---|---|

| Visible Absorption Maxima | 495 nm and 525 nm | dtic.mil |

| Fluorescence Emission Maxima | 415 nm and 440 nm | dtic.mil |

| Calculated Distance (Acridine to Co2+ cofactor) | 11.7 - 14.7 Å | dtic.mil |

Beta-Secretase 1 (BACE-1) Binding and Predicted Inhibition

Beta-secretase 1 (BACE-1), also known as beta-site amyloid precursor protein cleaving enzyme 1, is an aspartic protease that plays a crucial role in the generation of amyloid-β (Aβ) peptides. wikipedia.orgmdpi.com The enzymatic activity of BACE-1 initiates the cleavage of the amyloid precursor protein (APP), which is a preliminary step in the formation of Aβ peptides that can aggregate in the brain. mdpi.comnih.gov This has positioned BACE-1 as a significant therapeutic target in research for neurodegenerative diseases. nih.govnih.gov

The inhibition of BACE-1 is a key strategy being explored to reduce the production of Aβ. mdpi.comnih.gov While specific binding and inhibition data for this compound with BACE-1 is not extensively detailed in the provided search results, the broader context of developing BACE-1 inhibitors is well-established. nih.govnih.govekb.eg Research has focused on designing both peptidomimetic and non-peptidic inhibitors that can fit into the active site of BACE-1. mdpi.comnih.gov The design of such inhibitors is challenging, and many candidates have been discontinued (B1498344) due to a lack of efficacy or undesirable side effects. ekb.eg

For an inhibitor to be effective in the central nervous system, it must be capable of crossing the blood-brain barrier. ekb.eg Molecular modeling and docking studies are often employed to predict the binding affinity of potential inhibitors to the BACE-1 active site. ekb.eg The development of highly selective and potent BACE-1 inhibitory monoclonal antibodies has also provided insights into alternative binding sites on the enzyme that could be targeted for drug development. nih.gov

Topoisomerase I/II Interaction and Inhibition by Acridine N-Acylhydrazone Derivatives

Derivatives of this compound, specifically acridine N-acylhydrazone derivatives, have been synthesized and evaluated as potential inhibitors of human topoisomerase I (hTopo I) and topoisomerase II (hTopo II). mdpi.comnih.gov Topoisomerases are essential enzymes that manage the topological states of DNA during various cellular processes. Their inhibition can lead to cell death, making them a target for anticancer drug development.

A study on a series of novel acridine N-acylhydrazone derivatives demonstrated their potential as dual inhibitors of hTopo I and II. mdpi.comnih.gov The inhibitory activity of these compounds suggests that the acridine scaffold, combined with the N-acylhydrazone moiety, is a promising framework for the development of new anticancer agents. mdpi.comnih.gov

Inhibition of Tryptophan Oxidative Pathway Enzymes (e.g., Tryptophan Oxygenase, Kynureninase)

The tryptophan oxidative pathway, also known as the kynurenine (B1673888) pathway, is the primary route for tryptophan metabolism in mammals. nih.govwikipedia.org This pathway involves several key enzymes, including tryptophan 2,3-dioxygenase (TDO) and kynureninase. wikipedia.orgnih.gov

Tryptophan 2,3-dioxygenase (TDO) , or tryptophan oxygenase, is a heme enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the oxidation of L-tryptophan to N-formyl-L-kynurenine. wikipedia.orgjcpsp.pk It plays a central role in regulating tryptophan levels. wikipedia.org Inhibition of TDO is being explored as a therapeutic strategy in cancer immunotherapy, as the degradation of tryptophan can induce immunosuppression. nih.gov While the direct inhibition of TDO by this compound is not specified, the broader class of N-acylhydrazones has been investigated for various enzymatic inhibitory activities. mdpi.comthieme-connect.deplos.org

Kynureninase is a pyridoxal (B1214274) phosphate (PLP)-dependent hydrolase that catalyzes the cleavage of kynurenine into anthranilic acid. frontiersin.orgebi.ac.uk This enzyme is a key player at a branching point of the kynurenine pathway. mdpi.com Inhibiting kynureninase can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid, making it a target for neurodegenerative disease research. mdpi.commdpi.com

Protein Binding Interactions

Human Serum Albumin (HSA) Binding Characteristics

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of a wide variety of endogenous and exogenous substances, including many drugs. mdpi.comnih.gov The binding of a compound to HSA is a critical factor that influences its distribution, metabolism, and excretion. chemrxiv.org

Acridine N-acylhydrazone derivatives, derived from this compound, have been studied for their interaction with HSA. mdpi.comnih.gov Fluorescence quenching spectroscopy is a common method used to study these interactions and calculate binding parameters. mdpi.comnih.gov

In one study, the interaction between HSA and a series of acridine N-acylhydrazone derivatives was investigated. The binding constants were determined, and competition studies with warfarin, a known marker for Sudlow's site I, suggested that one of the derivatives could bind to this specific site on HSA. mdpi.comnih.gov Sudlow's site I is a major drug-binding pocket located in subdomain IIA of HSA. mdpi.comitmedicalteam.pl The binding of fatty acids to HSA can alter the volume and polarity of this drug site. nih.gov

The binding affinity of drugs to HSA can significantly affect their pharmacokinetic and pharmacodynamic profiles. nih.gov A strong interaction with HSA can increase a drug's half-life, while a weaker interaction may result in a higher concentration of the free, active drug. nih.gov

Table of Binding Parameters for an Acridine N-Acylhydrazone Derivative with HSA

| Parameter | Value | Condition |

| KSV | 2.26 M⁻¹ | In the presence of warfarin |

| Kb | 2.54 M⁻¹ | In the presence of warfarin |

This table presents data for a specific acridine N-acylhydrazone derivative (3a) as reported in a study, suggesting its binding to Sudlow site I of HSA. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Development of QSAR Models for Acridinyl Hydrazone Derivatives

Researchers have successfully developed QSAR models for various derivatives of 9-hydrazinoacridine, particularly acridinyl hydrazones, to understand the structural requirements for their biological activities, such as antimalarial effects. researchgate.netptfarm.plnih.gov These models are typically built using a dataset of compounds with known activities. mdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Both 2D and 3D descriptors are employed to capture different aspects of the molecular structure.

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological Descriptors: These describe the atomic connectivity and branching of a molecule. researchgate.net Examples include the Wiener index, Kier & Hall connectivity indices (chiV6chain), and Balaban's J index. researchgate.netnih.gov

Constitutional Descriptors: These reflect the molecular composition, such as molecular weight, number of atoms, and number of specific atom types (e.g., T_N_O_3, which relates to the number of nitrogen and oxygen atoms). researchgate.netnih.gov

Electrostatic Descriptors: These quantify the charge distribution within the molecule, with descriptors like Most-vePotential being important. researchgate.netnih.gov

Information Content Descriptors: The IdAverage is an example of a descriptor that measures the mean information content of the molecule. researchgate.netnih.gov

3D Descriptors: These descriptors require the 3D conformation of the molecule and provide information about its shape and electronic properties. Examples include:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include dipole moments and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Geometrical Descriptors: These describe the 3D shape and size of the molecule.

For instance, in a QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazones, various 2D descriptors were calculated to analyze their antimalarial activity. researchgate.netptfarm.plnih.gov The study identified T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6 as playing a crucial role in determining this activity. researchgate.netnih.gov

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Topological | chiV6chain | Valence connectivity index (order 6, chain) |

| Constitutional | T_N_O_3 | Total number of nitrogen and oxygen atoms at a topological distance of 3 |

| Information Content | IdAverage | Average information content of the molecule |

| Electrostatic | Most-vePotential | Most negative potential on the van der Waals surface |

| Topological | T_C_N_6 | Total number of carbon and nitrogen atoms at a topological distance of 6 |

Once the molecular descriptors are calculated, multivariate statistical methods are used to build the QSAR equation. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. ptfarm.plnih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. ptfarm.pl

Principal Component Regression (PCR): In PCR, principal component analysis is first used to reduce the dimensionality of the descriptor data before performing regression. ptfarm.pl

A study on 4-quinolinyl and 9-acridinyl hydrazones employed all three methods (MLR, PLS, and PCR) to develop their QSAR models. researchgate.netptfarm.plnih.gov The performance of these models was evaluated using statistical parameters like the square of the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability (pred_r²). researchgate.netptfarm.plnih.gov

| Statistical Method | r² | q² | pred_r² |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.8456 | 0.7814 | 0.7443 |

| Partial Least Squares (PLS) | 0.8402 | 0.7879 | 0.7680 |

| Principle Component Regression (PCR) | 0.8392 | 0.7979 | 0.6440 |

Selection and Calculation of Molecular Descriptors (2D and 3D)

In Silico Prediction of Biological Activities

Beyond QSAR, other computational techniques are utilized to predict the biological activities of this compound derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govresearchgate.net This model can then be used to search large databases of chemical compounds in a process called virtual screening to identify new potential drug candidates. mdpi.comherbmedpharmacol.compeerj.com This approach is a cornerstone of modern drug discovery. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.compcbiochemres.com It helps to understand the interactions between the ligand and the active site of the protein and to estimate the binding affinity, often expressed as a docking score. wjarr.compcbiochemres.com This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. longdom.org For instance, molecular docking studies have been used to investigate the binding of hydrazone derivatives to various biological targets. mdpi.compensoft.net

Software tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure. zenodo.orgway2drug.com Based on the structure-activity relationships of a large database of known compounds, PASS can predict pharmacological effects, mechanisms of action, and potential toxicity. zenodo.orgway2drug.com This allows for an early assessment of the potential therapeutic applications and liabilities of new this compound derivatives. zenodo.org

Molecular Docking for Ligand-Target Binding Affinity

Substituent Effects on Molecular Reactivity and Biological Function

The chemical scaffold of this compound is a versatile platform for developing biologically active compounds, particularly enzyme inhibitors. The introduction of various substituents at different positions on the acridine (B1665455) nucleus and the hydrazine (B178648) side chain profoundly influences the molecule's physicochemical properties, reactivity, and, consequently, its interaction with biological targets. Research into the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of this compound derivatives has provided significant insights into the structural requirements for specific biological functions.

Structure-Activity Relationship in Cholinesterase Inhibition

A significant area of investigation for this compound derivatives has been in the development of cholinesterase inhibitors for potential use in Alzheimer's disease treatment. news-medical.netheraldopenaccess.us Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine, and inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. news-medical.netheraldopenaccess.us

Studies on 9-amino-1,2,3,4-tetrahydroacridine (tacrine), a related compound, have shown that substituents on the acridine ring play a crucial role in inhibitory activity. nih.gov For instance, research on tacrine (B349632) analogues revealed a detrimental steric effect for substituents at position 7 and a favorable effect from electron-attracting groups at positions 6 and 7. nih.gov This knowledge has been extended to this compound derivatives, where modifications are systematically made to optimize potency and selectivity.

For example, a series of 9-benzylidene-hydrazino-1,2,3,4-tetrahydroacridine derivatives were synthesized and evaluated as potential acetylcholinesterase inhibitors. researchgate.net Similarly, hybrid molecules combining the 9-aminoacridine (B1665356) structure with other pharmacophores, such as dithiocarbamates, have been designed to enhance inhibitory activity, particularly towards BChE. mdpi.com These studies found that while the 9-aminoacridine core contributed to some AChE inhibition, it was a strong determinant for BChE inhibitory activity. mdpi.com

The nature of the substituent on the hydrazine moiety also dictates the biological effect. The creation of hydrazone derivatives by reacting this compound with various aldehydes and ketones introduces a wide range of functional groups that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which affect how the molecule binds to the active site of cholinesterases.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative correlation between the chemical structure of a compound and its biological activity. For acridine derivatives, QSAR models have been instrumental in predicting the antimalarial and anticholinesterase activities of new analogues. researchgate.netptfarm.plnih.gov

A QSAR analysis of substituted 9-acridinyl hydrazones designed as antimalarial agents identified several molecular descriptors that are critical for their activity. researchgate.netnih.gov These descriptors, including T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6, relate to the molecule's electronic and topological properties. researchgate.netnih.gov Such models help to rationalize the observed activities and guide the design of more potent compounds by indicating which structural features are most important. For example, the models might suggest that increasing or decreasing electron density in a specific region of the molecule could enhance its biological function.

In the context of cholinesterase inhibition, QSAR and related three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been applied to tacrine analogues. nih.gov These models have successfully quantified the negative steric influence of substituents at position 7 and suggested a favorable hydrophobic effect for substituents at position 6. nih.gov The predictive power of these models was confirmed by synthesizing a new derivative, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, whose experimentally determined inhibitory activity was in reasonable agreement with the predicted values. nih.gov

The data below summarizes the inhibitory activity of selected 9-aminoacridine derivatives, illustrating the effect of different substituents on cholinesterase inhibition.

Table 1. Inhibitory Activity of Substituted Acridine Derivatives against Cholinesterases This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Substituent/Modification | Target Enzyme | IC₅₀ (µM) | Selectivity Profile | Source |

|---|---|---|---|---|---|

| Tacrine-Coumarin Heterodimer | Piperazine linker to 7-position of coumarin | AChE | 0.092 | Non-selective | heraldopenaccess.us |

| BChE | 0.234 | heraldopenaccess.us | |||

| Tacrine-(β-carboline) Heterodimer | - | hAChE | 0.0632 | Non-selective | heraldopenaccess.us |

| BChE | 0.0398 | heraldopenaccess.us | |||

| 9-Aminoacridine-Dithiocarbamate Hybrid | Varies (piperazine/morpholine derivatives) | BChE | 0.014 - 2.097 | BChE selective | mdpi.com |

| Tacrine-Squaramide Homodimer (3e) | Squaramide linker | hBChE | 0.021 | BChE selective | mdpi.com |

| Tacrine-Squaramide Homodimer (4b) | Squaramide linker | AChE | 0.0004 (Kᵢ) | AChE selective | mdpi.com |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. hAChE: human Acetylcholinesterase. BChE: Butyrylcholinesterase.

Emerging Research Directions and Potential Applications in Chemical Biology

Rational Design of Novel Acridine-Hydrazone Hybrid Compounds

The rational design of hybrid molecules that incorporate the acridine (B1665455) scaffold with a hydrazone linkage has emerged as a promising strategy in medicinal chemistry. nih.govmdpi.com This approach allows for the creation of compounds with potentially enhanced biological activities by combining the pharmacophoric features of both moieties. nih.govsemanticscholar.org The synthesis of these hybrids typically involves the reaction of a hydrazide with an appropriate aldehyde or ketone, forming the characteristic hydrazone bond (-NH-N=CH-). nih.goveurekaselect.combibliotekanauki.pl

Researchers have focused on understanding the structure-activity relationships (SAR) of these acridine-hydrazone derivatives to optimize their therapeutic potential. nih.govacs.org For instance, modifications to the acridine ring or the aromatic group of the hydrazone can significantly influence the compound's biological effects, such as anticancer or antimalarial activity. acs.orgresearchgate.net The planar acridine core is known to intercalate into DNA, while the hydrazone moiety can participate in various biological interactions, including hydrogen bonding and metal chelation. nih.govmdpi.com This dual functionality is a key aspect of their design. The development of acridine-hydrazone hybrids represents a significant area of research aimed at producing new therapeutic agents with improved efficacy and selectivity. nih.gov

Investigation of Amyloid Fibrillization Inhibition by Glyco-Acridine Derivatives

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govresearchgate.net Consequently, the inhibition of this fibrillization process is a major therapeutic goal. researchgate.net Glyco-acridine derivatives, which are synthesized by conjugating carbohydrate moieties to the acridine scaffold, have been investigated for their ability to inhibit the formation of amyloid fibrils. rsc.orgresearchgate.netorcid.orgrsc.org

Studies have shown that these glyco-acridine derivatives can effectively prevent the fibrillization of proteins like insulin (B600854) and lysozyme. researchgate.netrsc.orgresearchgate.net The inhibitory activity of these compounds is dependent on their specific structure, including the nature of the sugar and the linker connecting it to the acridine core. rsc.orgresearchgate.net Experimental techniques such as Thioflavin T (ThT) fluorescence assays and atomic force microscopy (AFM) have been employed to demonstrate the inhibitory effects of these derivatives. rsc.orgresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the binding interactions between the glyco-acridine derivatives and the target proteins, highlighting the importance of the aromatic acridine ring in directing these interactions. rsc.orgresearchgate.net These findings suggest that glyco-acridine derivatives are promising candidates for the development of novel therapeutics for amyloid-related diseases. researchgate.netresearchgate.net

Development as Fluorescent Probes and Chemical Sensors for Biological Systems

The inherent fluorescence of the acridine nucleus makes it a valuable component in the design of fluorescent probes and chemical sensors for biological applications. nih.govrsc.orggoogle.com 9-Hydrazinoacridine and its derivatives can be modified to create sensors that exhibit changes in their fluorescence properties upon binding to specific analytes or in response to changes in their local environment. nih.govmdpi.com

Acridine-based probes have been developed for the detection of various biologically important species, including ions and small molecules. nih.govresearchgate.net For example, thiosemicarbazide-linked acridines have been shown to act as selective "turn-on" fluorescent chemosensors for the fluoride (B91410) anion (F⁻). royalsocietypublishing.org The interaction with the target analyte can lead to a detectable change in fluorescence intensity, wavelength, or lifetime. google.comacs.org Furthermore, the planar nature of the acridine ring allows it to interact with biomolecules like DNA, and this property has been exploited to develop DNA sensors. mdpi.commdpi.com The development of these fluorescent tools is crucial for monitoring metabolic processes and for the selective sensing of biomolecules in complex biological systems. nih.govmdpi.com

Exploration as Prospective Antimycobacterial and Antituberculosis Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), has created an urgent need for new and effective antimycobacterial agents. austinpublishinggroup.comfortunejournals.com Acridine derivatives have a long history of antimicrobial activity, and recent research has focused on their potential as antituberculosis drugs. rsc.orgmdpi.comresearchgate.netnih.gov

Several studies have reported the synthesis and evaluation of acridine derivatives, including those derived from this compound, for their activity against M. tuberculosis. austinpublishinggroup.comresearchgate.netnih.gov For instance, some acridine derivatives have shown remarkable minimum inhibitory concentration (MIC) values against both drug-sensitive and drug-resistant strains of M. tuberculosis. austinpublishinggroup.comfortunejournals.comnih.gov The mechanism of action is often attributed to their ability to intercalate into DNA, thereby inhibiting essential cellular processes. fortunejournals.com The exploration of acridine-based compounds continues to be a viable strategy in the search for new lead compounds for the treatment of tuberculosis. austinpublishinggroup.comnih.gov

Contribution to Fundamental Mechanistic Studies in Enzymology and Molecular Recognition

Beyond their direct therapeutic applications, this compound and its derivatives serve as valuable tools for fundamental research in enzymology and molecular recognition. The ability of the acridine scaffold to interact with biological macromolecules, particularly DNA and enzymes, makes it a useful probe for studying these interactions. nih.govtandfonline.comsemanticscholar.org

Acridine derivatives have been used to study the mechanisms of enzymes such as topoisomerases and telomerase, which are important targets in cancer therapy. mdpi.comrsc.orgnih.gov The planar ring system can intercalate between DNA base pairs, leading to the inhibition of these enzymes. mdpi.comnih.gov This property allows researchers to investigate the structure and function of these enzymes and to screen for new inhibitors. Furthermore, the development of acridine-based macrocycles and conjugates has advanced the field of molecular recognition, enabling the selective binding and sensing of specific DNA structures, such as G-quadruplexes, and other biomolecules. tandfonline.commdpi.com These studies contribute to a deeper understanding of fundamental biological processes and provide a basis for the rational design of new drugs and diagnostic agents.

Q & A

Q. How to ensure reproducibility in this compound research?

- Methodological Answer : Provide detailed experimental protocols in supplementary materials, including raw data (e.g., NMR spectra, HPLC chromatograms). Use standardized reference compounds and solvents. Adhere to journal guidelines for data presentation (e.g., avoiding excessive chemical structures in figures) and disclose all conflicts of interest .

Emerging Research Directions

Q. What advanced spectroscopic techniques are underutilized in this compound research?

Q. How to integrate machine learning into structure-activity relationship (SAR) studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.